molecular formula C21H15BrN2O2 B2719235 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-30-0

2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2719235
CAS No.: 882747-30-0
M. Wt: 407.267
InChI Key: OARPBXHWWYPLOT-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is a halogenated benzochromene derivative with a bromine atom at position 7, a 3-methoxyphenyl group at position 4, and a nitrile moiety at position 2. This compound belongs to the 4H-benzochromene family, which is recognized for its diverse biological activities, particularly antitumor properties .

Properties

IUPAC Name

2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-25-16-4-2-3-13(8-16)20-17-9-14-7-15(22)6-5-12(14)10-19(17)26-21(24)18(20)11-23/h2-10,20H,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARPBXHWWYPLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[g]chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the bromo group: Bromination of the benzo[g]chromene core is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amino group addition:

    Methoxyphenyl substitution:

    Carbonitrile group addition:

Industrial Production Methods

Industrial production of 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using amines or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of benzochromene compounds, including 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile, exhibit notable antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi, with inhibition zones ranging from 16 to 26 mm . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were also determined, indicating potent bactericidal and fungicidal effects .

2. Anticancer Properties
Compounds within the chromene family have been studied for their potential in cancer therapy. For instance, 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells . This inhibition suggests a mechanism through which these compounds may exert cytotoxic effects on tumor cells.

3. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes implicated in disease processes. Studies have highlighted its potential as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism and the synthesis of steroid hormones . This interaction could lead to significant implications in pharmacology and toxicology.

Synthetic Methodologies

The synthesis of 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions that are efficient and yield high purity products. For example, a common synthetic route involves the condensation of appropriate aldehydes with malononitrile and phenolic compounds under microwave irradiation, enhancing reaction rates and yields .

Case Studies

StudyFindings
Antimicrobial Screening The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Cytotoxicity Assays In vitro studies revealed that the compound induced apoptosis in cancer cell lines through topoisomerase inhibition mechanisms .
Enzyme Interaction Studies Molecular docking studies indicated strong binding affinities for cytochrome P450 enzymes, suggesting potential for drug-drug interaction studies .

Mechanism of Action

The mechanism of action of 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Generating reactive oxygen species (ROS): Inducing oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Chlorine/Methoxy : The 7-bromo substitution in the target compound may enhance steric bulk and electron-withdrawing effects compared to chloro or methoxy groups at other positions. This could improve binding to kinase active sites, as seen in halogenated analogs .
  • 3-Methoxyphenyl vs.

Structural Insights from Crystallography

  • Bond Lengths/Angles: The triclinic crystal structure of 2-amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile (C21H16N2O2) reveals key bond parameters: C7–C12: 1.392 Å C8–C9: 1.378 Å Dihedral angle between benzochromene and methoxyphenyl rings: 85.2°
  • These parameters suggest moderate planarity, facilitating intercalation with DNA or kinase binding pockets.

Research Findings and Implications

  • Kinase Inhibition : Halogenated benzochromenes exhibit strong binding to EGFR and VEGFR-2 via hydrogen bonding (e.g., nitrile–Lys721 interactions) and hydrophobic contacts with phenyl substituents .
  • BSA Binding: Compounds like 2-amino-4-(3-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile show high affinity for bovine serum albumin (BSA), indicating favorable pharmacokinetic profiles .

Biological Activity

2-Amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzochromenes, which are recognized for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

  • Molecular Formula : C21H15BrN2O2
  • Molecular Weight : 405.26 g/mol
  • CAS Number : 882747-30-0

Synthesis

The synthesis of 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves several steps including:

  • Condensation Reaction : The starting materials undergo condensation reactions to form intermediates.
  • Cyclization : The intermediates are cyclized to form the benzochromene structure.
  • Bromination : A bromine atom is introduced at the specified position.
  • Final Modifications : Further modifications may include the introduction of the methoxy and amino groups.

Anticancer Activity

Research indicates that 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) with IC50 values comparable to established chemotherapeutics like etoposide and camptothecin .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • DNA Interaction : The compound binds to DNA, disrupting replication processes and leading to cell cycle arrest.
  • Apoptotic Pathways : Activation of caspases and other apoptotic proteins has been observed, contributing to programmed cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. For example, it showed significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The compound also displayed synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains.

Case Studies

StudyFindings
Cytotoxicity Assay Evaluated against MDA-MB-231, A549, MIA PaCa-2; IC50 values comparable to etoposide .
Antimicrobial Evaluation Significant activity against Staphylococcus species; MIC values as low as 0.22 μg/mL .
Mechanism Exploration Induction of apoptosis via caspase activation; interaction with DNA .

Q & A

What are the standard synthetic protocols for 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile?

Basic Research Question
The compound is typically synthesized via multicomponent reactions (MCRs) or click chemistry approaches. Key methodologies include:

  • One-pot MCRs : Sodium fluoride-catalyzed microwave-assisted reactions using aldehydes, malononitrile, and naphthoquinone derivatives under green conditions, achieving high yields and reduced reaction times .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide and aryl azides, followed by purification via solvent crystallization (e.g., toluene/ethanol mixtures) .
  • Organocatalysis : L-proline-catalyzed condensation of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile in ethanol under reflux, enabling eco-friendly synthesis .

What spectroscopic and crystallographic techniques are essential for structural characterization?

Basic Research Question
A combination of techniques is critical:

  • Spectroscopy :
    • IR : Identify functional groups (e.g., NH₂ ~3300–3450 cm⁻¹, CN ~2190–2225 cm⁻¹) .
    • NMR : Analyze aromatic proton environments (δ 7.0–8.0 ppm) and substituent effects (e.g., methoxy groups at δ ~3.2–3.3 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX software to determine bond lengths, angles, and ring puckering parameters (Cremer-Pople analysis) .

How can researchers resolve discrepancies in reported spectral data for this compound?

Advanced Research Question
Contradictions in spectral data (e.g., shifting IR peaks or NMR splitting patterns) may arise from solvent effects, crystallinity, or substituent electronic interactions. Methodological solutions include:

  • Comparative Analysis : Replicate synthesis under standardized conditions (e.g., anhydrous K₂CO₃ for propargylation ) and compare with literature data.
  • Computational Validation : Use density functional theory (DFT) to simulate IR/NMR spectra and correlate with experimental results .
  • Crystallographic Cross-Check : Validate ambiguous assignments (e.g., NH₂ vs. CH protons) via SC-XRD-derived hydrogen bonding networks .

How should contradictions in biological activity (e.g., antimicrobial vs. anticancer) be addressed?

Advanced Research Question
Discrepancies may stem from assay conditions (e.g., cell lines, concentration ranges) or compound aggregation. Recommended approaches:

  • Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., cancer vs. bacterial models) .
  • Binding Assays : Use spectrofluorimetry or circular dichroism to assess interactions with biomolecules (e.g., bovine serum albumin) that may modulate activity .
  • In Silico Screening : Perform molecular docking to predict target specificity (e.g., pyrazole-containing derivatives binding to kinase domains) .

What methodologies elucidate the electronic effects of substituents on reactivity?

Advanced Research Question
Substituents like bromine or methoxy groups influence electronic density and reaction pathways. Strategies include:

  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., propargylation efficiency ).
  • Spectroscopic Trends : Monitor CN IR peak shifts (electron-withdrawing groups increase ν(CN)) or aryl proton deshielding in NMR .
  • Computational Modeling : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloaddition reactions .

What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Advanced Research Question
Common issues include disorder in bulky substituents (e.g., 3-methoxyphenyl) or anisotropic displacement parameters. Solutions involve:

  • Software Tools : Use SHELXL for high-resolution refinement and WinGX/ORTEP for visualizing thermal ellipsoids .
  • Twinned Data Handling : Apply TwinRotMat or other algorithms in cases of crystal twinning .
  • Hydrogen Bonding Analysis : Use PLATON to validate hydrogen-bonding networks stabilizing the crystal lattice .

How can researchers design derivatives to enhance bioactivity while minimizing toxicity?

Advanced Research Question
Rational design strategies include:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with fluorine for improved pharmacokinetics) .
  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., ester-linked pyrazole moieties) to enhance solubility .
  • Toxicity Screening : Use in vitro assays (e.g., hemolysis or hepatocyte viability tests) alongside QSAR models .

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